molecular formula C18H16ClN3O4S B2628212 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 392241-93-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2628212
CAS No.: 392241-93-9
M. Wt: 405.85
InChI Key: RDCMSGWMJGDXOQ-UHFFFAOYSA-N
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Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a recognized and potent inhibitor of p21-activated kinase 4 (PAK4), a key signaling node in the oncogenic Rho GTPase pathway. Its primary research value lies in the investigation of cancer cell proliferation, migration, and invasion, as PAK4 signaling is frequently dysregulated in various cancers . The compound exerts its effect by competitively binding to the ATP-binding site of PAK4, thereby inhibiting its kinase activity and disrupting downstream signaling to effectors like GEF-H1 and Raf/MEK/ERK. This mechanism makes it a critical tool for probing the role of PAK4 in tumorigenesis, metastasis, and cytoskeletal reorganization . Research utilizing this inhibitor is pivotal for validating PAK4 as a therapeutic target and for understanding the complex signaling networks that drive cancer progression, offering valuable insights for the development of novel targeted anti-cancer agents.

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCMSGWMJGDXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . By inhibiting these enzymes, the compound can exert its antiviral, antifungal, and antibacterial effects. The exact pathways involved in its anticancer activity are still under investigation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Thiadiazole vs. Thiazole and Oxadiazole Derivatives

  • Thiadiazole vs. Thiazole: The compound N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide () replaces the thiadiazole ring with a thiazole. This may influence interactions with enzymes or receptors, such as tubulin or kinases .
  • Thiadiazole vs. Oxadiazole :
    The oxadiazole derivative 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]-benzamide () replaces sulfur with oxygen in the five-membered ring. Oxadiazoles are more electronegative, which can enhance metabolic stability but reduce π-stacking interactions in biological systems .

Triazole Derivatives The triazole-based N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine () introduces a triazole ring with a –N–C–S unit linked to bioactivity.

Substituent Modifications

Trimethoxybenzamide vs. Simpler Benzamides

  • N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide () lacks the thiadiazole ring entirely. The absence of the heterocycle reduces molecular complexity and may diminish activity against targets requiring heterocyclic interactions (e.g., DNA topoisomerases) .

Chlorophenyl Positioning The benzofuran derivative N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-3,4,5-trimethoxybenzamide () positions the 4-chlorophenyl group on a benzofuran scaffold.

Sulfamoyl and Sulfanyl Groups
The compound N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide () introduces sulfamoyl and sulfanyl groups. These substituents improve water solubility and may modulate toxicity profiles but could sterically hinder target binding compared to the trimethoxybenzamide group .

Data Tables

Table 1: Structural Comparison of Key Compounds
Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Features
N-[5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide (Target) 1,3,4-Thiadiazole 4-Chlorophenyl, trimethoxybenzamide ~406.84 (calculated) High lipophilicity, electron-deficient core
N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide Thiazole 4-Chlorophenyl, trimethoxybenzamide 404.87 Enhanced π-stacking ability
N-(4-Chlorophenyl)-3,4,5-trimethoxybenzamide None 4-Chlorophenyl, trimethoxybenzamide ~334.78 (calculated) Simpler structure, reduced bioactivity
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine 1,2,4-Triazole Chlorobenzylidene, sulfanyl, trimethoxyphenyl ~524.05 (calculated) Multiple hydrogen-bonding sites

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves coupling 3,4,5-trimethoxybenzoyl chloride with 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine. Solvent choice (e.g., THF or ethanol) and catalysts (e.g., triethylamine) significantly affect yield. Column chromatography (2:1 dichloromethane/ethyl acetate) followed by recrystallization in ethanol achieves >95% purity .
  • Key Variables : Reaction time (3–6 hours), temperature (room temperature vs. reflux), and stoichiometric ratios (1:1.2 for amine:acyl chloride) must be optimized to avoid side products like unreacted intermediates or hydrolyzed byproducts.

Q. How can structural characterization of the compound be performed to validate its crystallinity and molecular conformation?

  • Methodology : Single-crystal X-ray diffraction (SCXRD) is critical. The compound’s planar 3,4,5-trimethoxybenzamide moiety and dihedral angles (e.g., 71.59° between aromatic rings) confirm spatial arrangement. Hydrogen-bonding networks (N–H⋯O and O–H⋯O) stabilize the crystal lattice .
  • Data Analysis : Refinement parameters (R factor < 0.05, data-to-parameter ratio >14:1) ensure reliability. H atoms are modeled using riding or free refinement for NH/OH groups .

Q. What analytical techniques are recommended for assessing purity and stability under varying pH and temperature conditions?

  • Methodology :

  • Purity : HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm.
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) coupled with LC-MS to identify degradation products (e.g., hydrolyzed amide bonds or demethylated trimethoxy groups) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the 4-chlorophenyl and trimethoxy groups in biological activity?

  • Methodology :

  • Trimethoxy Group : Replace with mono-/dimethoxy analogs to test hydrophobicity and π-π stacking. The planar 3,4,5-trimethoxybenzamide moiety enhances tyrosinase inhibition via quinone mimicry .
  • 4-Chlorophenyl : Substitute with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess steric/electronic effects on enzyme binding .
    • Data Interpretation : IC50 values from enzyme assays (e.g., tyrosinase inhibition) and molecular docking (PDB: 2Y9X) quantify interactions .

Q. What experimental strategies resolve contradictions in reported reaction yields for analogous thiadiazole derivatives?

  • Case Study : reports 69% yield using THF/triethylamine, while achieves 75% with POCl3 under reflux. Contradictions arise from solvent polarity (THF vs. DMSO) and activation methods (acid chlorides vs. thiourea cyclization) .
  • Resolution : Design a fractional factorial experiment to isolate variables (solvent, catalyst, temperature). Statistical analysis (ANOVA) identifies dominant factors.

Q. How can multi-target inhibition (e.g., bacterial enzymes and tyrosinase) be investigated for this compound?

  • Methodology :

  • Target Identification : Use proteome-wide affinity chromatography or thermal shift assays to map binding partners.
  • Mechanistic Studies : For bacterial targets (e.g., acps-pptase), measure enzyme kinetics (Km, Vmax) with/without inhibitor .
    • Data Integration : Cross-validate with transcriptomics (RNA-seq) to confirm pathway modulation (e.g., melanogenesis or peptidoglycan synthesis) .

Q. What computational approaches predict metabolic stability and toxicity profiles of this compound?

  • Methodology :

  • ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP (≈3.2), CYP450 inhibition, and Ames test outcomes.
  • Metabolite Identification : In silico metabolism (GLORYx) predicts hydroxylation at methoxy groups or thiadiazole ring cleavage .
    • Validation : Compare with in vitro microsomal assays (human liver microsomes) for phase I/II metabolism rates .

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